1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one
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Overview
Description
1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a cyclohexyl and methyl-substituted pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide or through the use of benzyloxypyridine as a reagent.
Cyclohexyl and Methyl Substitution: The cyclohexyl and methyl groups are introduced through alkylation reactions, often using cyclohexyl bromide and methyl iodide under basic conditions.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving ketones and aldehydes under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors . The cyclohexyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and membrane permeability .
Comparison with Similar Compounds
1-Benzyloxy-4-bromobenzene: Shares the benzyloxy group but differs in its aromatic substitution pattern.
1-Benzyloxy-5-phenyltetrazole: Contains a benzyloxy group and a tetrazole ring, offering different reactivity and applications.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar benzyloxy group with additional hydroxyl functionality.
Uniqueness: 1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one is unique due to its combination of a benzyloxy group with a cyclohexyl and methyl-substituted pentanone backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
834905-93-0 |
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Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-cyclohexyl-3-methyl-1-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C19H28O2/c1-3-19(2,17-12-8-5-9-13-17)18(20)15-21-14-16-10-6-4-7-11-16/h4,6-7,10-11,17H,3,5,8-9,12-15H2,1-2H3 |
InChI Key |
JJCZNHJEYNYRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1CCCCC1)C(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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